molecular formula C11H22N2O2 B1374890 tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate CAS No. 952182-04-6

tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Cat. No. B1374890
CAS RN: 952182-04-6
M. Wt: 214.3 g/mol
InChI Key: OGIPSHDJYIEDKG-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 . The compound is stored in a refrigerator and is available in an oil form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It is stored in a refrigerator .

Scientific Research Applications

Synthesis of Intermediates

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, closely related to tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate, is crucial in synthesizing the Jak3 inhibitor CP-690550. An efficient synthesis process has been developed for this compound, starting from 4-methylpyridinium and involving several steps like SN2 substitution, borohydride reduction, oxidation, and debenzylation to achieve an 80.2% total yield. This method is noted for its simple operation and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Chiral Auxiliary Applications

The compound tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, structurally similar to this compound, has been synthesized and applied as a chiral auxiliary. It's also used as a chiral building block in dipeptide synthesis. This compound has enabled the preparation of enantiomerically pure acids and dipeptides with excellent selectivity (A. Studer, T. Hintermann, D. Seebach, 1995).

Intermediate for Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method has been established for this compound. It's involved in the development of drugs for cancer therapy, depression, and cerebral ischemia (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it comes into contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIPSHDJYIEDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718859
Record name tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952182-04-6
Record name 1,1-Dimethylethyl 4-amino-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2-methylpiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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